molecular formula C12H21N3O4 B6428309 N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034539-98-3

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B6428309
CAS RN: 2034539-98-3
M. Wt: 271.31 g/mol
InChI Key: NUNYERWTSQGHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, or NMDMPC, is a novel small molecule with a wide range of potential applications in scientific research. It is a member of the pyrazole family of compounds, which are known for their anti-inflammatory and antifungal properties. NMDMPC has been found to have a number of unique properties that make it an attractive candidate for further study.

Scientific Research Applications

NMDMPC has a number of potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. NMDMPC has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, NMDMPC has been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the inflammation response.

Mechanism of Action

The exact mechanism of action of NMDMPC is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By blocking the enzyme, NMDMPC is thought to increase the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
NMDMPC has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the body, which can lead to improved memory and cognitive function. Additionally, NMDMPC has been found to have anti-inflammatory and antifungal properties. It has also been found to reduce the levels of pro-inflammatory cytokines, which can lead to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

NMDMPC has a number of advantages and limitations for lab experiments. One advantage of using NMDMPC is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, NMDMPC is relatively stable and can be stored for long periods of time. However, one limitation of using NMDMPC is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on NMDMPC. One potential direction is to investigate the effects of NMDMPC on other enzymes, such as those involved in metabolism and inflammation. Additionally, further research could be conducted to explore the effects of NMDMPC on other physiological systems, such as the cardiovascular and nervous systems. Finally, research could be conducted to investigate the potential therapeutic applications of NMDMPC, such as its use as an anti-inflammatory agent or as an antifungal agent.

Synthesis Methods

NMDMPC can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and the Negishi coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the preferred method for synthesizing NMDMPC, as it is simple and efficient. This method involves the reaction of a halogenated organic compound and an organometallic compound in the presence of a palladium catalyst. The reaction yields NMDMPC as the desired product.

properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4/c1-12(19-5,8-17-3)7-13-10(16)9-6-15(2)14-11(9)18-4/h6H,7-8H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNYERWTSQGHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=C1OC)C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.